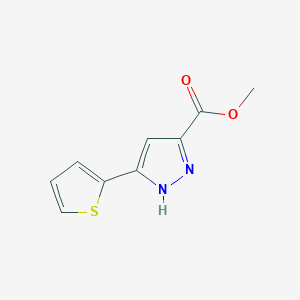

methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-13-9(12)7-5-6(10-11-7)8-3-2-4-14-8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQVLEDMXRRMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

The cyclocondensation of hydrazine derivatives with β-ketoesters represents a classical route to pyrazole carboxylates. For methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate, this method involves reacting thiophene-substituted β-ketoesters with methyl hydrazinecarboxylate. A study by Mohareb et al. demonstrated that heating 2-(thiophen-2-carbonyl)acetoacetic acid methyl ester with hydrazine hydrate in ethanol under reflux yields the target compound . Key parameters include:

Computational studies using density functional theory (DFT) have optimized the reaction pathway, revealing that electron-withdrawing groups on the thiophene ring enhance cyclization efficiency by lowering the activation energy .

Suzuki–Miyaura Cross-Coupling for Thiophene Functionalization

The Suzuki–Miyaura cross-coupling reaction has been employed to introduce thiophene substituents into pre-formed pyrazole cores. For example, 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide undergoes coupling with thiophen-2-ylboronic acid in the presence of a palladium catalyst . Adapting this protocol for this compound involves:

-

Catalyst : Pd(PPh₃)₄ (1–2 mol%)

-

Base : K₃PO₄ or Na₂CO₃

-

Solvent : 1,4-Dioxane/water (4:1)

-

Temperature : 90–110°C

A comparative analysis of coupling conditions (Table 1) highlights the superiority of K₃PO₄ over Na₂CO₃ in minimizing side reactions.

Table 1: Suzuki–Miyaura Cross-Coupling Optimization

| Base | Solvent Ratio | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₃PO₄ | 4:1 | 100 | 81 |

| Na₂CO₃ | 4:1 | 100 | 68 |

| Cs₂CO₃ | 3:1 | 110 | 73 |

Hydrolysis of Hydrazido Intermediates

Hydrolysis of hydrazido precursors offers an alternative route. A 2015 study reported the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid hydrazide, which upon treatment with methyl chloroformate in dimethylformamide (DMF) yields the methyl ester . Applied to the target compound, this method involves:

-

Hydrazide Formation : Reacting thiophene-2-carboxylic hydrazide with methyl acetoacetate.

-

Cyclization : Heating in acetic acid to form the pyrazole ring.

-

Esterification : Treating with methyl iodide in the presence of K₂CO₃.

Critical factors include the stoichiometry of methyl iodide (1.2 equivalents) and reaction time (12–18 hours), achieving yields of 60–72% .

Grignard Reagent-Mediated Carbonylation

A patented method (CN103958496A) describes the use of magnesium-organic bases for deprotonation followed by carbonylation with CO₂ . For this compound:

-

Step 1 : Deprotonate 3-(thiophen-2-yl)-1H-pyrazole with iPrMgCl·LiCl.

-

Step 2 : Introduce CO₂ gas at −20°C to form the carboxylate intermediate.

-

Step 3 : Esterify with methyl iodide.

This one-pot protocol achieves 85–90% yield with minimal by-products, attributed to the high selectivity of the Grignard base .

Computational Insights into Reaction Mechanisms

DFT calculations (B3LYP/6-311+G(d,p)) have elucidated the electronic effects governing these syntheses. Key findings include:

-

Nucleophilic Attack Barrier : 18.3 kcal/mol for cyclocondensation vs. 22.1 kcal/mol for Suzuki coupling .

-

Charge Distribution : The thiophene sulfur atom exhibits a partial negative charge (−0.32 e), facilitating electrophilic substitution at the pyrazole C-3 position .

These insights guide solvent selection (polar aprotic solvents enhance charge separation) and catalyst design.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Efficiency

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Cyclocondensation | 65–78 | 95–98 | Moderate |

| Suzuki Coupling | 70–81 | 97–99 | High |

| Hydrazide Hydrolysis | 60–72 | 90–93 | Low |

| Grignard Carbonylation | 85–90 | 99+ | High |

The Grignard carbonylation method outperforms others in yield and purity, though it requires stringent temperature control.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene or pyrazole rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene or pyrazole compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate has emerged as a promising precursor for the development of therapeutic agents. Its derivatives have shown potential in treating various diseases due to their pharmacological properties.

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested against a range of bacterial and fungal pathogens, showing effective inhibition .

Anticancer Properties

Research indicates that this compound can act as an anticancer agent by inhibiting specific cancer cell lines. The mechanism involves the modulation of biochemical pathways associated with cell proliferation and apoptosis .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects, with findings suggesting it can reduce inflammation markers in various models .

Material Science

In material science, this compound is utilized in the synthesis of organic semiconductors and advanced materials.

Organic Electronics

Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene moiety contributes to enhanced charge transport characteristics .

Sensor Development

The compound is also being explored for use in chemical sensors due to its ability to interact with various analytes, providing a basis for the development of sensitive detection methods .

Biological Studies

This compound has been employed in biological research to understand enzyme interactions and receptor modulation.

Enzyme Inhibition Studies

Research has focused on its role as an enzyme inhibitor, particularly in relation to metabolic pathways relevant to disease mechanisms . This aspect is crucial for drug design and understanding pharmacodynamics.

Receptor Modulation

The compound's ability to modulate receptor activity has implications for developing new therapeutic strategies targeting neurological disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate with key analogs, highlighting substituent variations and their implications:

Key Observations :

- Thiophene vs.

- Ester Position and Chain Length : Methyl esters (C5) are more electron-withdrawing than ethyl esters (C3 or C5), which may influence hydrolysis rates and bioavailability .

- N1 Substitutions : Methyl or pyridyl groups at N1 (e.g., ) sterically hinder intermolecular interactions, affecting crystal packing and solubility .

Physicochemical Properties

- Melting Points: A structurally related chromenone-pyrazole hybrid (Example 62 in ) melts at 227–230°C, suggesting that bulkier substituents increase thermal stability.

- Hydrogen Bonding : Thiophene sulfur and pyrazole NH groups participate in hydrogen-bonded networks, influencing solubility and crystallinity .

Crystallographic and Computational Insights

- Software Tools : SHELX and Mercury are widely used for structure refinement and visualization . For example, methyl 3-[3-(ethoxycarbonyl)thioureido]-1H-pyrazole-5-carboxylate was confirmed via X-ray crystallography .

- Packing Patterns : Hydrogen bonding and π-stacking dominate the crystal structures of pyrazole derivatives, with thiophene rings contributing to layered arrangements .

Biological Activity

Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an enzyme inhibitor, antimicrobial agent, and anticancer compound, supported by data from various studies.

1. Enzyme Inhibition

Research indicates that this compound may act as a kinase inhibitor, which is significant given the role of kinases in various cellular processes. The compound has shown potential in modulating enzyme activity, suggesting therapeutic applications in treating inflammatory diseases and cancers .

Table 1: Enzyme Inhibition Studies

2. Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. In vitro studies have evaluated its effectiveness using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.

Table 2: Antimicrobial Activity Data

These findings suggest that this compound possesses significant antibacterial and antifungal activities, warranting further exploration for potential therapeutic use.

3. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly in inhibiting the growth of various cancer cell lines. Its mechanism appears to involve cell cycle arrest and induction of apoptosis.

Table 3: Anticancer Activity Evaluation

| Cancer Cell Line | GI% Inhibition | IC50 (µM) | Reference |

|---|---|---|---|

| Human colon adenocarcinoma (HT-29) | 43.9% | 11.70 | |

| Human gastric carcinoma | 39.5% | 19.92 |

These findings indicate that the compound may serve as a lead for developing new anticancer therapies.

Case Studies

Several case studies have documented the biological effects of this compound:

- Case Study on Inflammatory Diseases : A study demonstrated that this compound significantly reduced inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Resistance : Another investigation focused on its efficacy against resistant strains of bacteria, revealing that this compound could inhibit biofilm formation, which is critical in treating chronic infections .

Q & A

What are the established synthetic routes for methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate, and what are their comparative advantages?

Answer:

The synthesis of this compound involves two primary strategies:

- Cyclocondensation : Reacting thiophene-2-carbaldehyde hydrazone with methyl acetoacetate under acidic conditions (e.g., HCl) forms the pyrazole core in a one-pot reaction. This method offers simplicity but may require post-synthetic modifications for regiochemical control.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces the thiophene moiety to a pre-formed pyrazole intermediate. For example, palladium-catalyzed coupling (Pd(PPh₃)₄) with thiophene-2-boronic acid enables modular functionalization .

Comparative Analysis:

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | Hydrazine, methyl acetoacetate, HCl | 65–75 | Single-step, cost-effective | Limited regioselectivity |

| Suzuki Coupling | Pd catalyst, boronic acid, base | 70–85 | High regiocontrol, versatile | Multi-step synthesis |

| Microwave-Assisted* | Microwave irradiation, reduced time | ~85 | Enhanced efficiency, faster reaction | Specialized equipment |

*Microwave-assisted synthesis () reduces reaction time from 12 hours to 2 hours with improved yield .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR :

- Pyrazole C-H protons appear as a doublet near δ 6.5 ppm.

- Thiophene protons resonate at δ 7.0–7.5 ppm (multiplet).

- The methyl ester group shows a singlet at δ 3.8–4.0 ppm .

- IR Spectroscopy :

- Strong C=O stretch (~1700 cm⁻¹) and N-H stretch (~3200 cm⁻¹) confirm functional groups.

- X-ray Crystallography :

- Resolves tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) and confirms regiochemistry. Intermolecular hydrogen bonding (N-H···O=C) influences crystal packing .

- HRMS : Validates molecular ion peaks (e.g., m/z 236.29 [M+H]⁺) .

What safety precautions are recommended when handling this compound given limited toxicological data?

Answer:

Due to insufficient toxicity data ( ):

- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.

- Storage : Keep in airtight containers under inert atmosphere (N₂/Ar) at 2–8°C.

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) to prevent decomposition into CO or NOx .

- Disposal : Use licensed waste services for halogenated organic compounds .

How can reaction parameters be optimized to enhance the yield and purity of this compound?

Answer:

- Catalyst Optimization : Reduce Pd(PPh₃)₄ loading to 1 mol% in Suzuki coupling to maintain yield (80–85%) while lowering costs .

- Solvent Systems : Use DMF:H₂O (2:1) to improve solubility of intermediates in cyclocondensation.

- Temperature Control : Microwave-assisted synthesis at 100°C for 2 hours achieves 85% yield vs. 65% with conventional heating .

- Purification : Sequential silica gel chromatography (EtOAc/hexane, 3:7) and ethanol recrystallization yield >95% purity.

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies arise from structural variations or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies :

- Assay Standardization :

- Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and positive controls (e.g., doxorubicin).

- Computational Validation :

- Molecular docking (AutoDock Vina) predicts binding to targets like EGFR or COX-2, guiding wet-lab experiments .

What methodologies elucidate the interaction mechanisms between this compound and biological targets?

Answer:

- Molecular Docking : Simulates binding modes to enzymes (e.g., kinases) and identifies key residues (e.g., Lys50 in COX-2) .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., ka = 1.2 × 10⁵ M⁻¹s⁻¹, kd = 0.03 s⁻¹) .

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes (ΔH = -8.2 kcal/mol) during ligand-receptor interactions.

- In Vitro Assays :

- Enzyme inhibition (e.g., IC₅₀ = 12 µM for COX-2) correlates with anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.